(Z)-carbamoylimino-oxido-phenylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-carbamoylimino-oxido-phenylazanium is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific arrangement of atoms, which includes a carbamoyl group, an oxido group, and a phenylazanium moiety. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-carbamoylimino-oxido-phenylazanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a phenylamine derivative with a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then treated with an oxidizing agent to introduce the oxido group, followed by purification steps to isolate the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-carbamoylimino-oxido-phenylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to remove the oxido group, yielding different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-carbamoylimino-oxido-phenylazanium is used as a reagent in organic synthesis. Its ability to undergo various reactions makes it a versatile building block for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-carbamoylimino-oxido-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: A nonbenzodiazepine hypnotic agent with a similar oxido group.
Zaleplon: Another nonbenzodiazepine with a comparable structure.
Eszopiclone: A cyclopyrrolone with similar pharmacological properties.
Uniqueness
(Z)-carbamoylimino-oxido-phenylazanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility sets it apart from other similar compounds and makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
60142-49-6 |
---|---|
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(Z)-carbamoylimino-oxido-phenylazanium |
InChI |
InChI=1S/C7H7N3O2/c8-7(11)9-10(12)6-4-2-1-3-5-6/h1-5H,(H2,8,11)/b10-9- |
InChI-Schlüssel |
HKOXXQJTSXWQCZ-KTKRTIGZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/[N+](=N/C(=O)N)/[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=NC(=O)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.